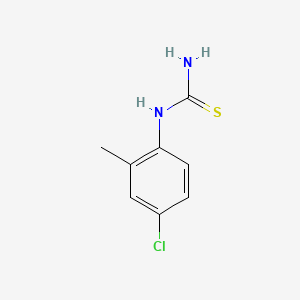

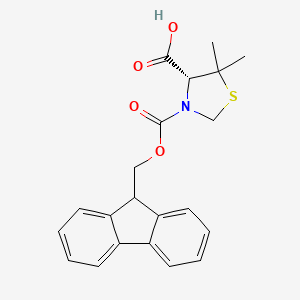

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as TB-IBP, is a synthetic organic compound used in a variety of scientific research applications. TB-IBP is an important tool in the synthesis of peptides, peptidomimetics, and other biologically active compounds. TB-IBP is also used as a protective group in the synthesis of peptides, peptidomimetics, and other biologically active compounds. TB-IBP is a versatile reagent that can be used in a variety of synthetic methods and has been used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis:

- In studies involving related compounds, researchers have characterized the crystal structures and conformational aspects. For instance, the pyrrolidine ring in these compounds often adopts an envelope conformation, as seen in compounds like N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline (Rajalakshmi et al., 2013) and (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (Yuan et al., 2010).

Influenza Neuraminidase Inhibitors:

- Derivatives of this compound have been explored as potential inhibitors of influenza neuraminidase. An example is the synthesis and analysis of a potent inhibitor, A-192558 (Wang et al., 2001).

Synthesis and Reactivity:

- Various synthetic methods and reactions involving similar compounds have been studied. For example, the synthesis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007) and the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives (Xue et al., 2002) provide insights into the chemical properties and potential applications of these compounds in organic synthesis.

Polymer Synthesis:

- Compounds like 4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene, derived from similar structural motifs, have been utilized in the synthesis of polyamides with flexible main-chain ether linkages, demonstrating the versatility of these compounds in polymer science (Hsiao et al., 2000).

Catalysis and Synthesis:

- In the realm of catalysis, derivatives of this compound have been used in asymmetric hydroformylation of olefins with Pt(II) complexes (Stille et al., 1991).

Stereochemistry and Molecular Interactions:

- The study of stereochemistry and molecular interactions in compounds like (2S,SR)-tert-Butyl 2-(p-tolylsulfinylacetyl)pyrrolidine-1-carboxylate provides insights into the complex interactions and structural aspects of related molecules (Toscano et al., 1999).

Propiedades

IUPAC Name |

(2S,4R)-4-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFAEFOIUNDPAA-OCCSQVGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376054 |

Source

|

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959573-98-9 |

Source

|

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B1363564.png)

![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)

![2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid](/img/structure/B1363571.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)